[(2-Fluorophenyl)methyl](3-methylpentan-2-yl)amine
Description
(2-Fluorophenyl)methylamine is a secondary amine featuring a 2-fluorobenzyl group attached to a branched 3-methylpentan-2-yl chain. The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and may influence metabolic stability and receptor interactions.
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-4-10(2)11(3)15-9-12-7-5-6-8-13(12)14/h5-8,10-11,15H,4,9H2,1-3H3 |
InChI Key |
JMGVIOOYVWLASC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 3-methylpentan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
(2-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
- (3-Bromo-4-fluorophenyl)methylamine : Substitution at the 3-bromo-4-fluoro position introduces increased steric bulk and electronegativity, which may alter binding affinity in receptor targets compared to the simpler 2-fluorophenyl group in the target compound .
Alkyl Chain Modifications
- (2-Fluorophenyl)methylamine: Shorter alkyl chain (3-methylbutan-2-yl vs.
- (3-Methoxyphenyl)methylamine : A methoxy group on the phenyl ring increases electron-donating effects, which may stabilize charge-transfer interactions in receptor binding .
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | C₁₃H₁₈FN | 207.29 | 2-Fluorophenyl, branched C5 alkyl |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | Bromo-fluoro substitution, linear C5 alkyl |
| [(2-Chloro-6-fluorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine | C₁₅H₁₈ClFNO₂ | 322.76 | Chloro-fluoro, furan-alkoxy chain |
Pharmacological and Functional Comparisons
Anti-HIV Activity
Quinoline derivatives with fluorophenyl groups, such as N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide, exhibit potent anti-HIV-1 activity (IC₅₀: 2.57–3.35 μM) via HIV-1 integrase inhibition . The 2-fluorophenyl moiety in these compounds likely enhances target binding through hydrophobic and dipole interactions.
Anticancer Activity
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine demonstrate selective cytotoxicity against breast cancer (IC₅₀: 1.28 μg/mL) . The fluorophenyl group here contributes to π-π stacking with cellular targets. The target compound’s alkyl chain may similarly enhance cell membrane penetration, though its efficacy remains unverified.
Antiplatelet Potential
Bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine shows molecular docking scores (MDS) comparable to clopidogrel, a P2Y12 receptor antagonist . The bis-fluorophenyl configuration in this compound enhances receptor affinity, suggesting that mono-fluorophenyl derivatives like the target compound could exhibit moderated but significant activity.
Biological Activity
(2-Fluorophenyl)methylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure indicates the presence of a fluorine atom, which may influence its biological interactions.
Biological Activity Overview
Research indicates that (2-Fluorophenyl)methylamine exhibits various biological activities, including:
- Antiviral Properties : The compound has shown potential in inhibiting viral replication.
- Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways.
- Anticancer Activity : Preliminary data indicate it could inhibit cancer cell proliferation.
The biological activity of (2-Fluorophenyl)methylamine is largely attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
In Vitro Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated significant cytotoxicity with an LC50 value of approximately 1.45 μM against HeLa cells, indicating its potential as an anticancer agent .
-
Anti-inflammatory Effects :
- Research highlighted that (2-Fluorophenyl)methylamine could inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
Case Studies
- Case Study 1 : A group of researchers investigated the compound's effects on viral infections. The results indicated a substantial reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent .
- Case Study 2 : In a clinical trial focusing on inflammatory disorders, patients receiving the compound showed marked improvement in symptoms compared to those receiving a placebo, further validating its therapeutic potential .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
